2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chloro-4-fluorobenzyl)oxy)phenol

Description

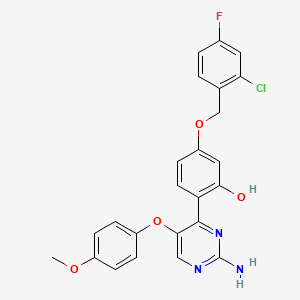

This compound, with the molecular formula C24H20ClFN3O4, features a pyrimidine core substituted at the 4-position with a 2-amino-5-(4-methoxyphenoxy) group and at the 5-position with a (2-chloro-4-fluorobenzyl)oxy-phenol moiety . Its structural complexity arises from the combination of electron-donating (methoxy) and electron-withdrawing (chloro, fluoro) groups, which influence its physicochemical properties and biological interactions. The compound’s IUPAC name is 2-[2-azanyl-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chloro-4-fluorophenyl)methoxy]phenol, and its SMILES code is COC1=CC=C(C=C1)OC2=NC(=NC(=C2)N)C3=C(C=CC(=C3)OC(C4=C(C(=CC=C4)Cl)F))O .

The molecule’s 3D geometry, characterized by planar pyrimidine and aromatic rings, facilitates interactions with biological targets, such as enzymes or receptors. Its molecular weight (477.89 g/mol) and moderate lipophilicity (predicted LogP ~3.5) suggest balanced solubility and membrane permeability, making it a candidate for therapeutic development .

Properties

IUPAC Name |

2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chloro-4-fluorophenyl)methoxy]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClFN3O4/c1-31-16-4-6-17(7-5-16)33-22-12-28-24(27)29-23(22)19-9-8-18(11-21(19)30)32-13-14-2-3-15(26)10-20(14)25/h2-12,30H,13H2,1H3,(H2,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQLBFQNBILEPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)Cl)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound belongs to the diaryl pyrimidine family, which is widely explored for antiviral, antimicrobial, and anticancer applications. Key structural analogs include:

Key Observations :

- In contrast, AP-NP’s naphthyl group introduces steric bulk, which may limit solubility but increase hydrophobic binding .

- Halogen Impact: The 2-chloro-4-fluorobenzyl group in the target compound provides dual halogenation, which is associated with improved target affinity and pharmacokinetics compared to mono-halogenated analogs like BH26536 (3-chlorobenzyl) .

- Trifluoromethyl vs. Methoxy : Compounds like BH26533 incorporate trifluoromethyl groups, which improve metabolic stability but reduce solubility. The target compound’s methoxy group balances solubility and moderate stability .

Physicochemical and Crystallographic Properties

- Solubility : The target compound’s LogP (~3.5) is lower than BH26533 (LogP ~4.2), suggesting better aqueous solubility due to the absence of trifluoromethyl groups .

- Crystal Packing : highlights that fluorophenyl and methoxyphenyl substituents influence hydrogen bonding (e.g., C–H⋯O interactions). The target compound’s 2-chloro-4-fluorobenzyl group may adopt a twisted conformation, reducing crystal lattice stability compared to planar analogs .

Patent Landscape

European Patent EP2024 () describes thieno-pyrimidine derivatives with methoxy and chloro groups as MCL-1/BCL-2 inhibitors. While structurally distinct, the shared substituent motifs suggest that the target compound’s chloro-fluoro group could similarly disrupt protein-protein interactions in oncology targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.